molecular formula C12H20O2 B1584964 cis-3-Hexenyl cis-3-hexenoate CAS No. 61444-38-0

cis-3-Hexenyl cis-3-hexenoate

Cat. No. B1584964
CAS RN: 61444-38-0
M. Wt: 196.29 g/mol
InChI Key: UZJQQWFHPLYECS-UHFFFAOYSA-N
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Description

Cis-3-Hexenyl cis-3-hexenoate is a fatty acid ester . It has a formula of C12H20O2 and a molecular weight of 196.2860 . It is also known by other names such as 3-Hexenoic acid, 3-hexenyl ester, (Z,Z)-; (Z)- (Z)-Hex-3-en-1-yl hex-3-enoate; (Z)-3-hexenyl (Z)-3-hexenoate; (Z)-hex-3-enyl (Z)-hex-3-enoate .


Molecular Structure Analysis

The IUPAC Standard InChI for cis-3-Hexenyl cis-3-hexenoate is InChI=1S/C12H20O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h5-8H,3-4,9-11H2,1-2H3/b7-5-,8-6- . The structure is also available as a 2d Mol file .


Physical And Chemical Properties Analysis

Cis-3-Hexenyl cis-3-hexenoate has a refractive index of n20/D 1.452 (lit.) and a boiling point of 60 °C/0.5 mmHg (lit.) . It has a density of 0.907 g/mL at 25 °C (lit.) . It is also described as having a green grass, tomato green, violet leaf green odor .

Scientific Research Applications

  • Chemical Properties and Structure

    • “cis-3-Hexenyl cis-3-hexenoate” is a chemical compound with the formula C12H20O2 . It has a molecular weight of 196.2860 .
    • It is also known by other names such as “(Z,Z)-3-hexenoic acid 3-hexenyl ester” and "(Z)-3-hexen-1-yl (Z)-3-hexenoate" .
  • Use in Fragrances

    • “cis-3-Hexenyl cis-3-hexenoate” is used in the fragrance industry . It can be used to modify “cis-3-Hexenyl acetate” or as part of fruity-green topnote complexes in fragrance applications .
    • It has a fresh, green, fruity, ethereal, and pear-like aroma .
  • Solvent

    • “cis-3-Hexenyl cis-3-hexenoate” can dissolve in most organic solvents, such as alcohols, ethers, and esters .
  • Perfume Ingredient

    • It is often used as an ingredient in perfumes, flavorings, and fragrances .
  • Food and Cosmetics Industries

    • Similar to its close relative “cis-3-Hexenyl acetate”, “cis-3-Hexenyl cis-3-hexenoate” could potentially be used as a flavoring agent in the food and cosmetics industries .
  • Fruity-Green Topnote Complexes

    • It can be used to modify “cis-3-Hexenyl acetate” or as part of fruity-green topnote complexes in fragrance applications .
  • Chemical Structure

    • “cis-3-Hexenyl cis-3-hexenoate” is a chemical compound with the formula C12H20O2 . It has a molecular weight of 196.2860 .
    • It is also known by other names such as “(Z,Z)-3-hexenoic acid 3-hexenyl ester” and "(Z)-3-hexen-1-yl (Z)-3-hexenoate" .
  • Chemical Properties

    • It can dissolve in most organic solvents, such as alcohols, ethers, and esters .
  • Fragrance Ingredient

    • It is often used as an ingredient in perfumes, flavorings, and fragrances .
  • Food and Cosmetics Industries

    • Similar to its close relative “cis-3-Hexenyl acetate”, “cis-3-Hexenyl cis-3-hexenoate” could potentially be used as a flavoring agent in the food and cosmetics industries .
  • Fruity-Green Topnote Complexes

    • It can be used to modify “cis-3-Hexenyl acetate” or as part of fruity-green topnote complexes in fragrance applications .

properties

IUPAC Name

[(Z)-hex-3-enyl] (Z)-hex-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O2/c1-3-5-7-9-11-14-12(13)10-8-6-4-2/h5-8H,3-4,9-11H2,1-2H3/b7-5-,8-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZJQQWFHPLYECS-SFECMWDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCOC(=O)CC=CCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\CCOC(=O)C/C=C\CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40886441
Record name 3-Hexenoic acid, (3Z)-3-hexen-1-yl ester, (3Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40886441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid, with a green grass, green tomato odour
Record name cis-3-Hexenyl cis-3-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/369/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

60.00 °C. @ 0.50 mm Hg
Record name cis-3-Hexenyl cis-3-hexenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038270
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water, soluble in fixed oils
Record name cis-3-Hexenyl cis-3-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/369/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.897-0.903
Record name cis-3-Hexenyl cis-3-hexenoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/369/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

cis-3-Hexenyl cis-3-hexenoate

CAS RN

61444-38-0
Record name cis-3-Hexenyl cis-3-hexenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61444-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hex-3Z-enyl hex-3Z-enoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061444380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hexenoic acid, (3Z)-3-hexen-1-yl ester, (3Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Hexenoic acid, (3Z)-3-hexen-1-yl ester, (3Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40886441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (Z)-hex-3-enyl (Z)-hex-3-enoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.057.070
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEX-3Z-ENYL HEX-3Z-ENOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KNS0IV43AT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name cis-3-Hexenyl cis-3-hexenoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038270
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
Y Takei, K Ishiwata, T Yamanishi - Agricultural and Biological …, 1976 - academic.oup.com
To investigate the aroma components characteristic of spring green tea, analysis of the aroma concentrates of green tea and fresh tea-leaves was accomplished. The research on the …
Number of citations: 51 academic.oup.com
YC David, JB Ylagan, HA Gonzales… - Hellenic Plant …, 2021 - sciendo.com
… of stresses ie Butanoic acid, 3-hexenyl ester, (E)-; Butanoic acid, hexyl ester; Hexanoic acid, 3-hexenyl ester, (Z)-; Hexanoic acid, 4-hexen-1-yl ester; cis-3-Hexenyl cis-3-hexenoate; and …
Number of citations: 1 sciendo.com
OM Oguoma, CU Igwe, RN Nwaoguikpe, ES Asiwe - academia.edu
… (7,9)] undecane (11.69 %), cis-3-Hexenyl cis-3hexenoate (10.59 %), 9,17-octadecadienal, (Z) (7.72 %) and n-hexadecanoic acid (5.44%).These compounds have previously been …
Number of citations: 0 www.academia.edu
R Hattori, S Muraki, T Yoshida - Agricultural and Biological …, 1978 - Taylor & Francis
… Furthermore we detected cis-3-hexenyl cis-3-hexenoate which had a powerful green odor … cis-3-Hexenyl cis-3-hexenoate; ClzHzoOz MW -196, MS mje (%): 82 (100),67 (40),69 (32), 55 (…
Number of citations: 23 www.tandfonline.com
Y Zhao, S Li, X Du, W Xu, J Bian, S Chen… - Food Science & …, 2023 - Wiley Online Library
Jasmine tea is loved by most people who drink flower tea owing to its unique aroma, and it is known as the top of flower teas. In our study, the quantitative evaluation of the quality of …
Number of citations: 0 onlinelibrary.wiley.com
DP Anonis, CC Perfumer, NY Forest Hills - Gas, 1983 - img.perfumerflavorist.com
Many species of gardenias grow in various parts of the world, particularly in the Far East. It was reported that gardenias grow well in the Chungking region in Chin% where tuberose and …
Number of citations: 3 img.perfumerflavorist.com
J Cui, X Zhai, D Guo, W Du, T Gao, J Zhou… - Journal of agricultural …, 2021 - ACS Publications
Xinyang Maojian (XYMJ) green tea is a famous high-grade Chinese green tea, but the key odorants contributing to its aroma have been poorly understood. In this study, solid-phase …
Number of citations: 35 pubs.acs.org
D Huang, Y Wang, X Chen, J Wu, H Wang, R Tan… - Horticulturae, 2022 - mdpi.com
… components in M1 and M2 were D-limonene, cis-jasmone, nonanal, linalool, cis-3-hexenyl hexanoate, cis-3-hexenyl benzoate, 2,4-di-tert-butylphenol, cis-3-hexenyl cis-3-hexenoate, α-…
Number of citations: 6 www.mdpi.com
IR Jack, RE Ekong, GI Ndukwe - Journal of Pharmacognosy and …, 2020 - phytojournal.com
Napoleonaea imperialis P. Beauv. (Family Lecythidaceae) is a medicinal plant predominantly found in South-Eastern Nigeria. Essential oil (1.92 g, 0.4%) was extracted from the rind of …
Number of citations: 5 www.phytojournal.com
IG Sipes, J Alexander, M DiNovi - Safety evaluation of certain food …, 2012 - apps.who.int
… cis-3-Hexenyl cis-3-hexenoate (No. 336) was evaluated for its ability to cause mutations in … , cis-3-hexenyl cis-3-hexenoate was considered to be non-mutagenic (Sokolowski, 2000). …
Number of citations: 3 apps.who.int

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